2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
2,3-Dichloro-N-4H-1,2,4-triazol-4-ylbenzamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring, and a triazole ring attached to the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids or their derivatives. Common methods include the reaction of hydrazine with carboxylic acids, esters, or nitriles under acidic or basic conditions .
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Chlorination of Benzene Ring:
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Coupling of Triazole and Benzamide Moieties: : The final step involves the coupling of the triazole ring with the benzamide moiety. This can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactors and automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-4H-1,2,4-triazol-4-ylbenzamide can undergo various chemical reactions, including:
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Substitution Reactions: : The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions .
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Oxidation and Reduction Reactions: : The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives .
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Coupling Reactions: : The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures .
Common Reagents and Conditions
Chlorinating Agents: Chlorine gas, sulfuryl chloride (SO2Cl2), N-chlorosuccinimide (NCS).
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Reagents: EDCI, DCC.
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the chlorine atoms on the benzene ring.
Oxidized and Reduced Derivatives: Different oxidation states and derivatives of the triazole ring.
Coupled Products: Complex structures formed through coupling reactions with other aromatic or heterocyclic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: The interaction with molecular targets can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as fluconazole, voriconazole, and anastrozole.
Benzamide Derivatives: Compounds containing the benzamide moiety, such as metoclopramide and sulpiride.
Uniqueness
2,3-Dichloro-N-4H-1,2,4-triazol-4-ylbenzamide is unique due to the presence of both the triazole and benzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dichloro-N-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O/c10-7-3-1-2-6(8(7)11)9(16)14-15-4-12-13-5-15/h1-5H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPZDBJCCGIDPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367075 | |
Record name | Benzamide,2,3-dichloro-N-4H-1,2,4-triazol-4-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777874-60-9 | |
Record name | Benzamide,2,3-dichloro-N-4H-1,2,4-triazol-4-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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